N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
“N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are crucial target products and key intermediates in the synthesis of various drugs and promising drug candidates . They display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These procedures are efficiently applied in the preparation of important drugs and promising drug candidates . The synthesis involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. The most efficient and widely applied modern methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .
Scientific Research Applications
Antituberculosis Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine carboxamides, which share a structural resemblance with N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide, exhibit significant antituberculosis activity. Specifically, certain derivatives have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These compounds have been recognized for their potential as new antitubercular agents due to their favorable safety and pharmacokinetic properties (Zhaoyang Wu et al., 2016; Linhu Li et al., 2020).
Chemical Synthesis and Structure Analysis
Another area of application involves the synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives. Studies have detailed the synthesis processes, including ring closure reactions and crystallographic analyses, to better understand the physicochemical properties of these compounds. Such research provides insights into the molecular structure and potential functional applications of these derivatives (Y. Qin et al., 2019).
Antimycobacterial Lead Series
Imidazo[1,2-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads, generated through whole cell screening against Mycobacterium tuberculosis. This indicates the compound's derivatives as promising candidates for developing new antimycobacterial drugs, highlighting the selective inhibition of Mycobacterium tuberculosis without affecting other pathogens (Sreekanth A. Ramachandran et al., 2013).
Future Directions
The future directions in the research and development of “N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds involve the development of environmentally benign synthetic strategies . Scientists are provoked to search for such strategies due to the serious ecological problems nowadays . The hope is that no significant contributions in the topic are unintentionally overlooked .
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a specialty product for proteomics research . It has been recognized as a potential covalent inhibitor, with the KRAS G12C protein being one of its primary targets . The KRAS G12C protein plays a crucial role in cell signaling and is often mutated in various types of cancers .
Mode of Action
The compound interacts with its targets through a covalent bond, which results in the inhibition of the target protein’s function . In the case of the KRAS G12C protein, the inhibition by this compound can potentially prevent the abnormal cell signaling that leads to cancerous growth .
Biochemical Pathways
This compound affects the KRAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the pathway and its downstream effects, which include cell proliferation and survival . This disruption can potentially lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the KRAS G12C protein . This inhibition disrupts the KRAS signaling pathway, potentially leading to reduced cell proliferation and survival . As a result, the compound could potentially suppress tumor growth .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Related imidazopyridine derivatives have shown significant activity against various types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Imidazopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAIHFMRWQFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.